5-(Cyanomethyl)-2-methylbenzenesulfonamide
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Overview
Description
5-(Cyanomethyl)-2-methylbenzenesulfonamide is an organic compound characterized by the presence of a cyanomethyl group attached to a methylbenzenesulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyanomethyl)-2-methylbenzenesulfonamide typically involves the reaction of 2-methylbenzenesulfonamide with cyanomethylating agents. One common method is the reaction of 2-methylbenzenesulfonamide with cyanomethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Cyanomethyl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the cyanomethyl group to an amine group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Aminomethyl derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
5-(Cyanomethyl)-2-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Cyanomethyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The cyanomethyl group can act as a reactive site for binding to enzymes or receptors, leading to inhibition or modulation of their activity. The sulfonamide group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
5-(Cyanomethyl)-2-methylbenzenesulfonamide: Unique due to the presence of both cyanomethyl and sulfonamide groups.
2-Methylbenzenesulfonamide: Lacks the cyanomethyl group, resulting in different reactivity and applications.
5-(Cyanomethyl)benzenesulfonamide: Similar structure but without the methyl group, affecting its chemical properties.
Uniqueness
The presence of both the cyanomethyl and sulfonamide groups in this compound makes it a versatile compound with unique reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and interact with biological targets highlights its significance in scientific research and industrial applications.
Properties
Molecular Formula |
C9H10N2O2S |
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Molecular Weight |
210.26 g/mol |
IUPAC Name |
5-(cyanomethyl)-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C9H10N2O2S/c1-7-2-3-8(4-5-10)6-9(7)14(11,12)13/h2-3,6H,4H2,1H3,(H2,11,12,13) |
InChI Key |
YEXZUAQRBFGWTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CC#N)S(=O)(=O)N |
Origin of Product |
United States |
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